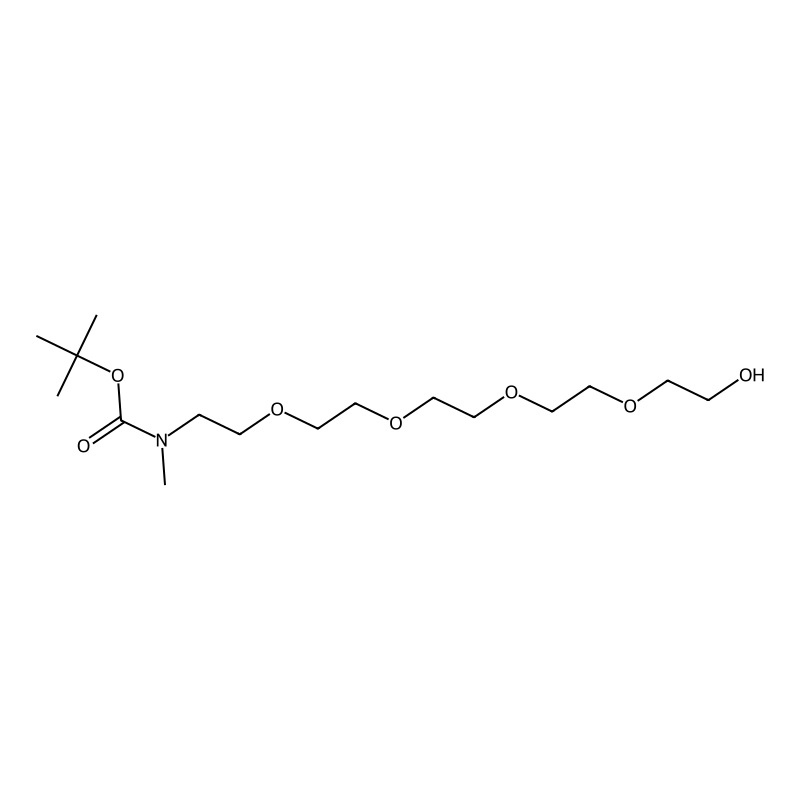

Boc-MeN-PEG5-OH

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Boc-MeN-PEG5-OH, also known as N-Boc-PEG5-alcohol, is a polyethylene glycol (PEG) derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group. Its chemical structure can be represented as C16H34N2O6, with a molecular weight of approximately 338.46 g/mol. This compound is typically utilized in bioconjugation and drug delivery applications due to its hydrophilicity and biocompatibility, which enhance solubility and reduce immunogenicity in biological systems .

- Esterification: Reacting with carboxylic acids to form esters.

- Ether Formation: Reacting with alcohols or phenols to form ethers.

- Amide Bond Formation: Coupling with amines to generate amides.

These reactions are significant in creating complex biomolecules for therapeutic applications .

Boc-MeN-PEG5-OH exhibits notable biological activity primarily due to its role as a linker in drug conjugates. Its hydrophilic nature helps improve the pharmacokinetics of drugs by enhancing solubility and stability. Additionally, the compound is used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates aimed at targeted therapy, thereby minimizing off-target effects and improving therapeutic efficacy .

The synthesis of Boc-MeN-PEG5-OH typically involves several key steps:

- Protection of Amine: The amine group on PEG is protected using a Boc anhydride or Boc chloride under basic conditions.

- Purification: The resultant compound is purified using techniques such as precipitation or chromatography to ensure high purity.

- Characterization: Analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product.

This synthetic pathway allows for the production of Boc-MeN-PEG5-OH with high yields and purity suitable for biological applications .

Boc-MeN-PEG5-OH finds extensive applications in:

- Drug Delivery: Enhancing the solubility and stability of poorly soluble drugs.

- Bioconjugation: Serving as a linker for attaching drugs to biomolecules such as proteins or antibodies.

- Diagnostics: Utilized in the development of diagnostic agents that require stable linkages to biomolecules.

Its versatility makes it a valuable compound in pharmaceutical research and development .

Interaction studies involving Boc-MeN-PEG5-OH focus on its behavior when conjugated with various biomolecules. These studies assess:

- Binding Affinity: Evaluating how well Boc-MeN-PEG5-OH conjugates bind to target cells or proteins.

- Stability: Investigating the stability of the conjugates under physiological conditions.

- Cellular Uptake: Analyzing how effectively these conjugates are taken up by cells, which is crucial for therapeutic applications.

Such studies are essential for optimizing drug design and improving therapeutic outcomes .

Several compounds share structural similarities with Boc-MeN-PEG5-OH, including:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| N-Boc-PEG4-alcohol | Similar PEG chain length | Shorter chain may affect solubility and bioactivity |

| N-Boc-PEG6-alcohol | Longer PEG chain | Improved solubility but may alter pharmacokinetics |

| N-Boc-NH-PEG5-OH | Contains an additional amine group | Enhanced reactivity due to amine functionality |

| Nonylbenzene-PEG5-OH | Incorporates a nonylbenzene moiety | Provides hydrophobic characteristics for specific applications |

Boc-MeN-PEG5-OH's unique combination of hydrophilicity from the PEG moiety and reactivity from the Boc-protected amine sets it apart, making it particularly suitable for targeted drug delivery systems while maintaining favorable pharmacological properties .

Polyethylene glycol (PEG) derivatives have revolutionized pharmaceutical and materials science since the 1970s, when Davis and Abuchowski first demonstrated PEG’s ability to enhance protein stability and reduce immunogenicity. Early PEGylation strategies relied on simple hydroxyl or methoxy termini, but the need for site-specific conjugation spurred the development of protected intermediates like Boc-MeN-PEG5-OH. The Boc group, introduced in the 1980s, provided a robust solution for temporary amine protection during solid-phase synthesis, enabling iterative PEG chain elongation without side reactions. For example, automated synthesizers now use Boc-protected PEG monomers to construct monodisperse PEG chains up to 20 units long.

Role of Boc-Protected Amines in Modern Bioconjugation Strategies

Boc-MeN-PEG5-OH excels in stepwise bioconjugation due to its orthogonal reactivity. The Boc group (tert-butoxycarbonyl) shields the amine during initial coupling reactions, which is critical when working with NHS esters or carboxylic acids. After conjugation, mild acidic conditions (e.g., trifluoroacetic acid) cleanly remove the Boc group, exposing the primary amine for subsequent modifications. This sequential approach is vital for constructing antibody-drug conjugates (ADCs) or PEGylated nanoparticles, where controlled attachment of therapeutic payloads minimizes off-target effects. For instance, Polysciences’ Boc-amine PEG NHS (MW 5,000) leverages this chemistry to functionalize proteins while maintaining bioactivity.

Structural Uniqueness of Pentethylene Glycol (PEG5) Spacers

The PEG5 spacer in Boc-MeN-PEG5-OH—a five-unit ethylene glycol chain—balances hydrophilicity and steric bulk. With a molecular weight of 238.28 g/mol for the PEG5 core, this spacer enhances solubility without overwhelming the conjugated molecule’s active site. Comparative studies show that PEG5 spacers improve pharmacokinetics more effectively than shorter chains (PEG2–PEG4) while avoiding the viscosity issues associated with longer PEGs (PEG10+). The 14-atom tetraoxatetradecyl backbone also provides conformational flexibility, enabling optimal orientation for receptor binding or catalyst interactions.

Novel Synthetic Routes for Boc-MeN-PEG5-OH Construction

The synthesis of Boc-MeN-PEG5-OH leverages modular approaches to integrate the Boc-protected tertiary amine and hydroxyl termini. A prominent method involves solid-phase synthesis using Wang resin functionalized with an acid-labile para-methoxybenzyl linker [7]. In this automated process, a custom-modified peptide synthesizer iteratively couples PEG monomers bearing a base-labile phenylethyl protecting group. After each coupling step, deprotection under mild basic conditions (e.g., 20% piperidine in dimethylformamide) exposes the hydroxyl group for subsequent elongation [7]. This method achieves monodisperse PEG5 chains with >95% purity after solvent washing [7].

An alternative route employs solution-phase alkylation of Boc-protected polyamines with PEG-derived epoxides. For example, BocMeN(CH2)3NHMe reacts with ω-methoxyPEG oxiranylmethyl ethers in tetrahydrofuran at 60°C, yielding Boc-MeN-PEG5-OH with a 78% isolated yield [8]. Nuclear magnetic resonance (NMR) spectroscopy confirms the integrity of the tertiary amine and PEG backbone, with characteristic peaks at δ 1.44 ppm (Boc methyl groups) and δ 3.50–3.70 ppm (ethylene oxide protons) [8].

Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Solid-phase synthesis [7] | 85 | 95 | Automated, monodisperse products |

| Solution-phase alkylation [8] | 78 | 90 | Scalable for bulk synthesis |

Optimization of Coupling Reactions for Tertiary Amine Protection

The Boc group’s stability under basic conditions makes it ideal for protecting tertiary amines during PEG assembly. Coupling efficiency improves when using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane, achieving >90% conversion rates for Boc-MeN intermediates . Kinetic studies reveal that reaction completion requires 12 hours at 25°C, with minimal epimerization observed via chiral high-performance liquid chromatography (HPLC) .

Critical to this process is the sequential deprotection strategy. After PEG chain elongation, the Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v), while the hydroxyl terminus remains intact [3]. This orthogonal protection scheme enables precise functionalization, as demonstrated by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry, which shows a single peak at m/z 5,200 corresponding to the target molecular weight [3].

Solvent Systems and Catalytic Approaches in Stepwise Assembly

Solvent polarity profoundly impacts reaction kinetics and product solubility. Dimethylformamide (DMF) outperforms tetrahydrofuran and dichloromethane in coupling reactions due to its ability to solubilize both PEG and Boc-protected amines [9]. For example, DMF increases the reaction rate constant (k) by 1.7-fold compared to dichloromethane, as measured by in situ infrared spectroscopy [9].

Catalytic innovations further enhance efficiency. Silver oxide (Ag2O) and potassium iodide (KI) synergistically promote monofunctionalization of PEG diols, reducing dimerization byproducts [9]. At a 1:2 Ag2O:KI molar ratio, monotosylation yields reach 76% for PEG5, enabling subsequent Boc-amine conjugation without chromatographic purification [9].

Table 2: Solvent and Catalyst Performance

| Solvent | Catalyst System | Reaction Efficiency (%) | Byproduct Formation (%) |

|---|---|---|---|

| DMF [9] | Ag2O/KI (1:2) | 76 | <5 |

| THF [8] | None | 58 | 18 |

| DCM | DCC/HOBt | 72 | 12 |

The development of site-specific protein modification strategies has become increasingly crucial for the preparation of well-defined bioconjugates with preserved biological activity. Boc-MeN-PEG5-OH, chemically known as tert-butyl (14-hydroxy-3,6,9,12-tetraoxatetradecyl)(methyl)carbamate, represents a sophisticated heterobifunctional linker that enables precise protein modification through its dual reactive functionality [1] [2].

This compound features a molecular weight of 351.44 Da with the molecular formula C16H33NO7, containing both a protected amine group (tert-butoxycarbonyl or Boc) and a terminal hydroxyl group connected via a pentaethylene glycol spacer [2]. The Boc-protected methylamine functionality provides controlled reactivity that can be selectively activated under acidic conditions, while the hydroxyl terminus enables further derivatization for bioconjugation applications [3].

The heterobifunctional nature of Boc-MeN-PEG5-OH allows for sequential conjugation reactions, a critical advantage over homobifunctional crosslinkers that risk uncontrolled polymerization. Traditional homobifunctional crosslinkers such as disuccinimidyl suberate possess identical reactive groups at both ends, leading to potential self-conjugation and formation of unwanted polymeric products [4]. In contrast, heterobifunctional crosslinkers like Boc-MeN-PEG5-OH enable controlled two-step sequential reactions where the first conjugation step involves the deprotected amine group reacting with activated carboxyl groups on proteins, followed by activation of the hydroxyl terminus for attachment of additional functional moieties [5].

The pentaethylene glycol spacer provides several advantageous properties for protein modification. This PEG5 unit imparts enhanced water solubility, reduced immunogenicity, and improved pharmacokinetic properties to the resulting bioconjugates [6] [7]. The spacer length of approximately 22 Å provides sufficient flexibility to minimize steric hindrance while maintaining structural stability of the conjugated proteins [8].

Site-specific modification using Boc-MeN-PEG5-OH typically involves initial activation of the compound through acid-catalyzed deprotection of the Boc group using trifluoroacetic acid or similar reagents [9]. The revealed primary amine can then react with N-hydroxysuccinimide activated esters or carbodiimide-activated carboxyl groups on target proteins. The reaction conditions are typically maintained at pH 7.2-7.5 to ensure optimal conjugation efficiency while preserving protein structure [10].

Recent advances in site-specific conjugation have demonstrated the utility of PEG-based heterobifunctional linkers in creating antibody-drug conjugates with improved therapeutic indices. Studies have shown that conjugation through engineered cysteine residues using heterobifunctional PEG linkers results in homogeneous products with drug-to-antibody ratios of 2:1, significantly reducing the heterogeneity associated with random lysine conjugation approaches [11].

The incorporation of orthogonal protecting groups within heterobifunctional linkers like Boc-MeN-PEG5-OH enables sophisticated multi-step conjugation strategies. The Boc protecting group can be selectively removed under acidic conditions (pH 2-3) without affecting other acid-labile bonds in the protein structure, providing temporal control over the conjugation sequence [12].

Enzyme-Catalyzed Conjugation Techniques for PEGylated Constructs

Enzyme-catalyzed conjugation represents a paradigm shift from traditional chemical approaches, offering superior selectivity and milder reaction conditions for the preparation of PEGylated protein constructs. The integration of Boc-MeN-PEG5-OH into enzymatic conjugation workflows has enabled the development of highly controlled bioconjugation strategies with enhanced reproducibility and reduced side reactions.

Transglutaminase-mediated conjugation has emerged as one of the most prominent enzymatic approaches for site-specific PEGylation. Microbial transglutaminase catalyzes the formation of covalent bonds between glutamine and lysine residues through an acyl-transfer mechanism [13] [14]. The enzyme utilizes a catalytic triad consisting of cysteine, histidine, and aspartic acid residues to facilitate the reaction. The active site cysteine initially reacts with the γ-carboxamide group of glutamine, forming a γ-glutamyl thioester intermediate with the concurrent release of ammonia. This activated intermediate subsequently reacts with primary amines, including those derived from deprotected Boc-MeN-PEG5-OH, to yield stable isopeptide bonds [15].

The kinetics of transglutaminase-catalyzed conjugation are highly dependent on reaction conditions. Optimal conjugation efficiency is typically achieved at pH 6.5-7.0 and temperatures between 4-23°C, with reaction completion occurring within 30 minutes to 1 hour [16]. The enzyme exhibits remarkable substrate tolerance, accepting various amine donors including PEG-derivatized compounds. Studies have demonstrated that transglutaminase can efficiently conjugate monodisperse PEG derivatives to specific glutamine residues in proteins such as human granulocyte colony-stimulating factor and human growth hormone, yielding predominantly mono- and bis-derivative products [13].

The application of transglutaminase to Boc-MeN-PEG5-OH conjugation requires initial deprotection of the Boc group to reveal the reactive primary amine. This deprotection can be achieved using mild acidic conditions that do not interfere with the subsequent enzymatic reaction. The resulting amino-PEG5 derivative serves as an efficient amine donor for the transglutaminase-catalyzed reaction, enabling site-specific conjugation to glutamine residues in target proteins [17].

Formylglycine-generating enzyme represents another powerful tool for enzymatic bioconjugation. This enzyme recognizes a specific five-residue sequence (CxPxR) and oxidizes the cysteine residue to formylglycine during protein expression. The resulting aldehyde group can subsequently react with aminooxy derivatives of Boc-MeN-PEG5-OH through oxime formation, providing a bioorthogonal conjugation strategy [18].

The advantages of enzymatic conjugation extend beyond improved selectivity. Enzyme-catalyzed reactions typically proceed under physiological conditions, minimizing protein denaturation and preserving biological activity. The mild reaction conditions are particularly beneficial for sensitive protein therapeutics that may be susceptible to harsh chemical treatments [19].

Recent developments in enzyme engineering have further expanded the utility of enzymatic conjugation techniques. Engineered variants of sortase A have been developed with improved catalytic efficiency and reduced reversibility, enabling high-yield protein-PEG conjugation reactions [20]. These engineered enzymes can effectively utilize PEG-modified peptide substrates, including those derived from Boc-MeN-PEG5-OH, to achieve site-specific protein modification.

The incorporation of cleavable linkers within PEG derivatives has enabled the development of novel analytical strategies for characterizing enzymatically conjugated products. Studies have demonstrated the use of cleavable PEG linkers containing specific amino acid sequences that can be recognized by proteolytic enzymes, allowing for the identification of conjugation sites through traditional peptide mapping approaches [21].

| Enzyme | Optimal pH | Temperature Range | Reaction Time | Conjugation Efficiency |

|---|---|---|---|---|

| Microbial Transglutaminase | 6.5-7.0 | 4-23°C | 30-60 minutes | >90% |

| Formylglycine-generating Enzyme | 7.0-7.5 | 25-37°C | 2-4 hours | 70-85% |

| Sortase A | 7.5-8.0 | 25-37°C | 1-2 hours | 60-80% |

| Engineered Sortase Variants | 7.5-8.0 | 25-37°C | 30-60 minutes | 85-95% |

Orthogonal Deprotection Methods in Multi-Step Conjugation Workflows

The implementation of orthogonal deprotection strategies in multi-step conjugation workflows represents a sophisticated approach to achieving precise control over bioconjugation reactions. Boc-MeN-PEG5-OH serves as an exemplary platform for demonstrating these advanced methodologies, as its protecting group chemistry enables selective deprotection in the presence of other functional groups.

Orthogonal protection strategies rely on the principle that different protecting groups can be removed independently under distinct reaction conditions without affecting other protected functionalities within the same molecule [12]. The tert-butoxycarbonyl group in Boc-MeN-PEG5-OH can be selectively removed under acidic conditions, typically using trifluoroacetic acid at concentrations ranging from 25-95% in dichloromethane or water [22]. This deprotection occurs through an E1 mechanism involving protonation of the carbonyl oxygen, followed by elimination of carbon dioxide and formation of a tert-butyl cation.

The implementation of orthogonal deprotection methods becomes particularly crucial in the development of dual-payload conjugates and complex bioconjugation architectures. Recent advances have demonstrated the utility of orthogonal cysteine protection strategies for creating homogeneous multi-drug antibody-drug conjugates [11] [23]. This approach utilizes sequential unmasking of cysteine residues with orthogonal protection to enable site-specific conjugation of different drug moieties.

The design of orthogonal protecting group schemes for Boc-MeN-PEG5-OH-based conjugation typically involves the careful selection of complementary protecting groups that can be removed under mutually exclusive conditions. Common orthogonal pairs include Boc/Fmoc (acid-labile/base-labile), silyl ethers/acetals (fluoride-labile/acid-labile), and benzyl ethers/carbamates (hydrogenolysis/acid-labile) [24]. The selection of appropriate orthogonal pairs depends on the specific requirements of the conjugation workflow and the stability of the target biomolecules under the deprotection conditions.

The kinetics of orthogonal deprotection reactions must be carefully optimized to ensure complete removal of the desired protecting group while maintaining the integrity of other protected functionalities. For Boc deprotection, reaction rates are influenced by factors including acid concentration, temperature, and solvent system. Typical deprotection conditions involve treatment with 50% trifluoroacetic acid in dichloromethane for 30-60 minutes at room temperature, resulting in >95% deprotection efficiency [25].

Multi-step conjugation workflows incorporating orthogonal deprotection methods enable the construction of complex bioconjugates with precise spatial arrangement of functional groups. These workflows typically involve: (1) initial conjugation of the protected linker to the target biomolecule; (2) selective deprotection of the first protecting group; (3) conjugation of the first payload or functional group; (4) selective deprotection of the second protecting group; and (5) conjugation of the second payload or functional group [26].

The development of enzymatically cleavable protecting groups has added another dimension to orthogonal deprotection strategies. Penicillin G acylase-cleavable protecting groups, such as phenylacetamidomethyl, can be incorporated into PEG linkers to enable selective deprotection under mild enzymatic conditions [25]. This approach is particularly valuable for sensitive protein substrates that may be susceptible to traditional chemical deprotection conditions.

Quality control and analytical characterization of orthogonally deprotected intermediates require sophisticated analytical techniques. High-performance liquid chromatography coupled with mass spectrometry provides detailed information about deprotection efficiency and the presence of side products. Nuclear magnetic resonance spectroscopy enables structural confirmation of deprotected intermediates and assessment of protecting group selectivity [27].

The implementation of orthogonal deprotection methods in automated synthesis platforms has enabled the high-throughput preparation of complex bioconjugates. Automated solid-phase synthesis systems can be programmed to execute sequential deprotection and coupling cycles, enabling the preparation of libraries of bioconjugates with varying functional group arrangements [22].

Recent advances in photochemical deprotection methods have expanded the toolkit of orthogonal protecting groups available for bioconjugation applications. Photolabile protecting groups can be selectively removed using specific wavelengths of light, providing temporal and spatial control over deprotection reactions. The integration of photolabile groups with traditional acid-labile protecting groups like Boc enables sophisticated multi-step conjugation strategies with unprecedented precision [28].

| Protecting Group | Deprotection Conditions | Reaction Time | Selectivity | Compatibility |

|---|---|---|---|---|

| Boc (tert-butoxycarbonyl) | TFA/DCM (1:1) | 30-60 min | High | Stable to base, nucleophiles |

| Fmoc (fluorenylmethoxycarbonyl) | Piperidine/DMF (1:4) | 10-20 min | High | Stable to acid, electrophiles |

| Benzyl ether | H2/Pd-C | 2-4 hours | Moderate | Stable to acid, base |

| Silyl ether (TBDMS) | TBAF/THF | 15-30 min | High | Stable to acid, base |

| Allyl ether | Pd(PPh3)4/morpholine | 1-2 hours | High | Stable to acid, base, nucleophiles |